molecular formula C20H20F3N5O B2731385 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1207011-60-6

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B2731385
CAS No.: 1207011-60-6
M. Wt: 403.409
InChI Key: YRRNCJKFDRUOBI-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a methyl group to a piperazine ring, which is further substituted with a carboxamide group attached to a 3-(trifluoromethyl)phenyl moiety. The benzimidazole scaffold is well-documented for its role in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O/c21-20(22,23)14-4-3-5-15(12-14)24-19(29)28-10-8-27(9-11-28)13-18-25-16-6-1-2-7-17(16)26-18/h1-7,12H,8-11,13H2,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRNCJKFDRUOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Overview

The compound features a benzo[d]imidazole moiety, which is known for its diverse biological activities, combined with a piperazine ring and a trifluoromethyl phenyl group. This structural combination is hypothesized to enhance its interaction with biological targets.

Research indicates that compounds with similar structures often act as modulators of neurotransmitter receptors, particularly the GABA-A receptor. The benzimidazole scaffold has been associated with positive allosteric modulation of these receptors, suggesting that the compound may enhance GABAergic transmission, which is crucial for various neurological functions .

Antimicrobial Activity

Recent studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 5.2 µM to 9.6 µM .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using HepG2 liver cancer cells. Preliminary results indicated an IC20 value greater than 40 µM, suggesting low cytotoxicity compared to standard chemotherapeutic agents . This profile may indicate a favorable safety margin for potential therapeutic use.

Metabolic Stability

Metabolic stability is critical for the efficacy of pharmacological agents. Studies utilizing human liver microsomes revealed that the compound exhibited higher metabolic stability compared to other benzimidazole derivatives such as alpidem, with a significant percentage of the parent compound remaining unmetabolized after incubation . This characteristic is crucial for maintaining effective concentrations in vivo.

Case Study 1: GABA-A Receptor Modulation

A study examining the interaction of benzimidazole derivatives with the GABA-A receptor highlighted the importance of structural modifications in enhancing receptor affinity and selectivity. The compound's potential as a positive allosteric modulator was supported by molecular docking studies, which revealed favorable interactions at the α1/γ2 interface of the receptor .

Case Study 2: Antitubercular Activity

In another study focused on antitubercular activity, analogs derived from the benzimidazole framework were tested against resistant strains of Mycobacterium tuberculosis. The results showed promising activity, indicating that further structural optimization could lead to more potent antitubercular agents .

Data Summary

Biological Activity Efficacy (IC20/MIC) Reference
Antimicrobial (Mycobacterium tuberculosis)MIC: 5.2 - 9.6 µM
Cytotoxicity (HepG2 cells)IC20 > 40 µM
Metabolic Stability>90% unmetabolized after 120 min

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Benzimidazole derivatives, including the compound , have shown promising anticancer activity. Recent studies indicate that compounds with a benzimidazole core can inhibit cancer cell proliferation effectively. For instance, derivatives similar to the target compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives has been extensively studied. Research highlights that certain derivatives demonstrate significant inhibition of inflammatory mediators such as nitric oxide and TNF-α, suggesting that the compound could be developed into an anti-inflammatory agent. In vivo studies showed that related compounds reduced ear edema in animal models, indicating their potential for treating inflammatory conditions .

1.3 Antimicrobial Effects

The antimicrobial properties of benzimidazole derivatives have also been explored. Studies have reported that certain benzimidazole compounds exhibit activity against Helicobacter pylori, a bacterium associated with gastric ulcers. The ability of these compounds to inhibit bacterial adhesion and invasion suggests their potential as therapeutic agents for gastrointestinal diseases .

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) of benzimidazole derivatives is crucial for developing more effective compounds. The synthesis typically involves reactions such as the Mannich reaction, which allows for the introduction of various substituents that can enhance biological activity .

Table 1: Summary of Synthesis Methods and Biological Activities

CompoundSynthesis MethodBiological ActivityReference
Compound AMannich ReactionAnti-inflammatory
Compound BC–N Bond FormationAnticancer
Compound CDirect SubstitutionAntimicrobial

Case Studies

3.1 Case Study: Anti-inflammatory Activity

A study conducted by Li et al. (2015) synthesized a series of benzimidazole derivatives, including compounds structurally related to 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide. The study found that one derivative exhibited significant inhibition of nitric oxide production with an IC50 of 0.86 µM, outperforming standard anti-inflammatory drugs like ibuprofen in specific assays .

3.2 Case Study: Anticancer Efficacy

In a comparative study on the anticancer properties of benzimidazole derivatives, a compound structurally akin to the target compound demonstrated remarkable cytotoxicity against breast cancer cell lines with an IC50 value lower than that of conventional chemotherapeutics . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Chemical Reactions Analysis

Benzimidazole Formation

The 1H-benzo[d]imidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic or oxidative conditions . For example:

  • Step 1 : Reaction of o-phenylenediamine with formic acid or aldehydes (e.g., indole-3-carboxaldehyde) in N,N-dimethylacetamide (DMAC) yields 2-substituted benzimidazoles .

  • Step 2 : Alkylation at the N1 position using methyl iodide or chloroacetyl chloride introduces the methyl bridge .

Piperazine-Carboxamide Coupling

The piperazine-carboxamide moiety is assembled via:

  • Nucleophilic Acyl Substitution : Reacting piperazine with 3-(trifluoromethyl)phenyl isocyanate or chloroacetyl chloride forms the carboxamide bond .

  • Mannich Reaction : Piperazine derivatives are conjugated to benzimidazole via methylene bridges using formaldehyde and secondary amines .

Alkylation of Piperazine

The methylene linker between benzimidazole and piperazine is introduced via:

  • SN2 Reaction : Treatment of 2-chloromethyl-benzimidazole with piperazine in ethanol containing triethylamine (TEA) yields the alkylated product .

  • Thermal Conditions : Heating at reflux (70–80°C) for 3–6 hours ensures complete substitution .

Carboxamide Formation

The carboxamide group is synthesized via:

  • Coupling Reagents : Ethyl chloroformate or carbodiimides (e.g., EDC) activate the carbonyl for nucleophilic attack by piperazine .

  • Solvent Systems : Reactions proceed in polar aprotic solvents (e.g., DMF, THF) with bases like potassium carbonate .

Thermal and Binding Studies

  • DNA Interaction : Benzimidazole-piperazine hybrids exhibit AT-rich DNA minor groove binding, confirmed by UV-Vis and circular dichroism (ΔTm = 5–9°C) .

  • Stability : Piperazine rings adopt chair conformations, as evidenced by X-ray crystallography (C–N bond lengths: 1.312–1.358 Å) .

Optimized Synthetic Protocol

A representative synthesis route is outlined below:

Step Reagents/Conditions Yield Reference
1. Benzimidazole coreo-Phenylenediamine + indole-3-carboxaldehyde, DMAC, 110°C, 12 h65–87%
2. Methylation2-Chloromethyl-benzimidazole + piperazine, TEA, ethanol, reflux, 6 h74–79%
3. Carboxamide formation3-(Trifluoromethyl)phenyl isocyanate, THF, 0°C → RT, 24 h68–72%
4. PurificationRecrystallization (DMF/ethanol)>95% purity

Reactivity Under Diverse Conditions

  • Acidic Conditions : Benzimidazole N-H protons (pKa ~5.5) undergo deprotonation, enabling further alkylation .

  • Oxidative Environments : Piperazine rings are susceptible to N-oxidation, forming N-oxide byproducts .

  • Thermal Stability : Decomposition observed above 250°C, confirmed by thermogravimetric analysis (TGA) .

Comparative Analysis of Analogues

Modification Impact on Reactivity Reference
Longer alkyl chains (e.g., 12a )Enhanced DNA binding (ΔTm ↑ by 3–5°C)
Trifluoromethyl substitutionImproved metabolic stability (t1/2 ↑ 2.5×)
Piperazine acylationReduced Topo I inhibition (IC50 ↑ from 0.86→3.2 µM)

This synthesis and reactivity profile highlights the compound’s versatility in medicinal chemistry, particularly in anticancer and anti-inflammatory applications . Future work should explore its catalytic asymmetric synthesis and in vivo pharmacokinetics.

Comparison with Similar Compounds

Core Heterocycles and Substituents

  • Target Compound: Core: Benzimidazole-piperazine hybrid. Substituents: 3-(Trifluoromethyl)phenyl carboxamide.
  • Compound 9c () :

    • Core : Benzimidazole-triazole-thiazole hybrid.
    • Substituents : 4-Bromophenyl on thiazole.
    • Key Features : Bromine adds steric bulk and polarizability, which may improve binding to hydrophobic enzyme pockets .
  • S951-5337 (): Core: Piperazine-imidazole hybrid. Substituents: Cyano and cyclopropyl groups. Key Features: The cyano group enhances metabolic stability, while the cyclopropyl ring restricts conformational mobility .

Linker Groups

  • Target Compound: Methyl linker between benzimidazole and piperazine.
  • Compound 4a () : Methylene (-CH2-) linker.

    • Impact : Allows greater conformational freedom, facilitating hydrogen bonding with residues like Ile360 and Asp381 in protein targets .
  • Compound from : Sulfonamide linker.

    • Impact : Increased acidity (vs. carboxamide) may alter solubility and plasma protein binding .

Pharmacological and Binding Profiles

Compound Biological Activity Binding Interactions Evidence Source
Target Compound Hypothesized kinase inhibition Potential H-bonding via carboxamide -
Compound 9c () Antifungal (docking suggests active site binding) Triazole-thiazole interacts with hydrophobic pockets
Compound 4a () Kinase inhibition (observed in docking) N-Methylpiperazine forms C-H bonds with Ile360/His361
Compound from Antibacterial/antifungal Sulfonamide and oxadiazole enhance membrane penetration

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide?

  • Methodological Answer : Synthesis optimization involves selecting coupling reagents (e.g., HBTU for amide bond formation), solvents (THF or acetonitrile for solubility), and purification techniques (silica gel chromatography). For example, THF enhances reaction homogeneity, while column chromatography ensures purity (>95% by NMR) . Reaction monitoring via TLC (e.g., ethyl acetate/hexane systems) is critical to track intermediates. Adjusting stoichiometry (1.1–1.2 equiv. of electrophiles) minimizes side products .

Q. How can structural confirmation be rigorously validated for this compound?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to verify the piperazine ring, benzimidazole moiety, and trifluoromethyl group. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% . IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Conduct MTT assays on cancer cell lines (e.g., MCF7, HCT116) to evaluate antiproliferative activity (IC50_{50} values). Compare with positive controls (e.g., doxorubicin). Enzyme inhibition assays (e.g., kinase or carbonic anhydrase) using fluorometric or colorimetric substrates assess target engagement . Dose-response curves (0.1–100 µM) and triplicate replicates ensure reliability .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., LIM kinase or carbonic anhydrase). Prepare the protein structure (PDB ID) by removing water molecules and adding hydrogens. Define the binding site using catalytic residues. Validate docking poses with MD simulations (AMBER/NAMD) and compare binding energies (ΔG). Experimental validation via site-directed mutagenesis or competitive binding assays resolves false positives .

Q. What strategies address discrepancies in biological activity across studies?

  • Methodological Answer : Contradictions in IC50_{50} values may arise from cell line heterogeneity or assay conditions. Standardize protocols: use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays. Perform meta-analysis of SAR data; for example, trifluoromethyl groups enhance lipophilicity and membrane permeability, but excessive hydrophobicity may reduce solubility . Validate findings with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Q. How can SAR studies improve selectivity against off-target receptors?

  • Methodological Answer : Synthesize analogs with modified substituents:

  • Benzimidazole : Replace with indole or triazole to alter π-π interactions.
  • Trifluoromethyl : Substitute with cyano or methoxy to modulate electronic effects.
    Test analogs against panels of GPCRs or kinases (Eurofins PanLabs). Use radioligand binding assays (e.g., 3H^3H-labeled antagonists) to quantify Ki_i values. Prioritize compounds with >10-fold selectivity .

Q. What analytical methods ensure stability under physiological conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C for 24–72 hrs.
  • Oxidative Stress : Treat with 3% H2 _2O2_2.
    Monitor degradation via RP-HPLC (C18 column, acetonitrile/water gradient). LC-MS identifies degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) .

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